molecular formula C7H16ClN5O4 B554742 Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride CAS No. 51298-62-5

Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride

Cat. No. B554742
CAS RN: 51298-62-5
M. Wt: 269.69 g/mol
InChI Key: QBNXAGZYLSRPJK-JEDNCBNOSA-N
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Description

“Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride” is a laboratory chemical used in the synthesis of substances . It is also known as L-NAME . The molecular formula is C7H15N5O4·HCl and the molecular weight is 269.7 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 15 hydrogen atoms, 5 nitrogen atoms, 4 oxygen atoms, and 1 chlorine atom .


Physical And Chemical Properties Analysis

This compound is a crystalline solid . It is not classified as a hazardous substance or mixture .

Scientific Research Applications

Inhibition of Nitric Oxide Synthase

Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride has been studied for its role as a selective inhibitor of inducible nitric oxide synthase (iNOS). This compound, through its inhibitory action, is used to explore the role of iNOS in various disease models. Moore et al. (1994) synthesized L-N6-(1-Iminoethyl)lysine (L-NIL) which showed potent and selective inhibition of mouse inducible nitric oxide synthase (Moore et al., 1994).

Effects on Endothelium-Dependent Vasodilator Responses

The effects of this compound on vasodilator responses were investigated in the pulmonary vascular bed of cats. Dewitt et al. (1997) found that L-N5-(1-iminoethyl)-ornithine (L-NIO) inhibited pulmonary vasodilator responses to certain agents but did not alter responses to others, suggesting a selective impact on endothelial function (Dewitt et al., 1997).

Structural Characterization and Kinetic Studies

Bretscher et al. (2003) investigated isoform-specific nitric-oxide synthase (NOS) inhibitors, including L-N5-(1-imino-3-butenyl)-L-ornithine. They analyzed the binding interactions and the effect of structural changes on isoform-selective inhibition, which is vital for designing selective NOS inhibitors (Bretscher et al., 2003).

Investigation of Mechanism-based Inactivation of NOS

Maurer et al. (2000) synthesized and tested compounds like L-N5-(1-Hydroxyiminoethyl)-ornithine as potential intermediates in the mechanism-based inactivation of nitric oxide synthase (NOS) by L-N5-iminoethylornithine (L-NIO) and similar compounds. These studies help understand the complex mechanisms underlying NOS inactivation (Maurer et al., 2000).

Role in Nociceptin Receptor Activation

Lin et al. (2000) explored the effects of L-N5-(1-iminoethyl)ornithine hydrochloride on systemic vasodepressor response to nociceptin in anesthetized rats, suggesting its involvement in nociceptin receptor activation and its effects on systemic vascular bed dilation (Lin et al., 2000).

Effects on Experimental Hemorrhagic Shock

Remizova et al. (2010) studied selective inhibitors of NO synthesis, including derivatives of ornithine, in experimental hemorrhagic shock in rats. These compounds increased the efficiency of infusion therapy, indicating their potential therapeutic application in shock management (Remizova et al., 2010).

Application in Nonlinear Optical Material Study

Shkir et al. (2014) conducted a study on l-ornithine monohydrochloride single crystals, an organic nonlinear optical material, examining the effects of N5+ ion irradiation. This research contributes to the understanding of the material's stability and optical properties under specific conditions (Shkir et al., 2014).

properties

IUPAC Name

methyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10,11);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNXAGZYLSRPJK-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199292
Record name Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732643
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride

CAS RN

51298-62-5
Record name L-Ornithine, N5-[imino(nitroamino)methyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51298-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-NAME Hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051298625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N5-[imino(nitroamino)methyl]-L-ornithine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name L-NAME HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFX6A1PRZ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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